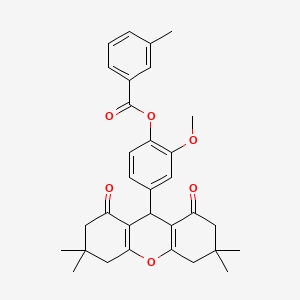![molecular formula C25H21BrN2O B15031354 3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol](/img/structure/B15031354.png)
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol is a complex organic compound that features a bromophenol core substituted with two indole moieties Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
準備方法
The synthesis of 3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indole Derivatives: The indole moieties can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Bromination: The bromophenol core can be prepared by brominating phenol using bromine in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the indole derivatives with the bromophenol core using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired products are formed efficiently.
科学的研究の応用
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol has several scientific research applications:
作用機序
The mechanism of action of 3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol involves its interaction with specific molecular targets. The indole moieties can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . The bromophenol core may also contribute to its biological activity by interacting with different molecular pathways .
類似化合物との比較
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
What sets this compound apart is its unique combination of a bromophenol core with two indole moieties, which may confer distinct biological and chemical properties .
特性
分子式 |
C25H21BrN2O |
|---|---|
分子量 |
445.3 g/mol |
IUPAC名 |
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol |
InChI |
InChI=1S/C25H21BrN2O/c1-14-23(17-7-3-5-9-21(17)27-14)25(19-13-16(29)11-12-20(19)26)24-15(2)28-22-10-6-4-8-18(22)24/h3-13,25,27-29H,1-2H3 |
InChIキー |
CHPCWYLATYMLCE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C=CC(=C3)O)Br)C4=C(NC5=CC=CC=C54)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B15031275.png)
![2-(4-{4-[(4-Fluorophenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethanone](/img/structure/B15031280.png)
![{4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B15031292.png)
![1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B15031299.png)
![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethyl pyridine-4-carboxylate](/img/structure/B15031303.png)
![Benzyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B15031313.png)
![2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B15031318.png)
![6-imino-N-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031322.png)
![3-Methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15031327.png)
![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031338.png)
![Methyl (4-{4-[(3-methylphenyl)amino]phthalazin-1-yl}phenoxy)acetate](/img/structure/B15031342.png)
![4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15031344.png)
![2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031352.png)

